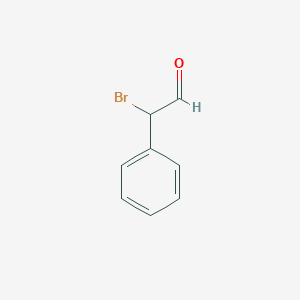

2-Bromo-2-phenylacetaldehyde

Description

BenchChem offers high-quality 2-Bromo-2-phenylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-phenylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-2-phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-phenylacetaldehyde, a reactive α-haloaldehyde, represents a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a stereogenic center bearing a bromine atom adjacent to an electrophilic aldehyde, provides a gateway to a diverse array of complex molecular scaffolds. This guide offers a comprehensive exploration of the synthesis, structural characteristics, and reactivity of 2-Bromo-2-phenylacetaldehyde. We will delve into established synthetic protocols, analyze its spectroscopic signature, and elucidate its utility as a precursor for valuable heterocyclic frameworks, particularly those with applications in medicinal chemistry and drug development.

Introduction: The Synthetic Potential of a Bifunctional Reagent

2-Bromo-2-phenylacetaldehyde, also known as α-bromophenylacetaldehyde, is an organic compound with the chemical formula C₈H₇BrO.[1] Its structure is characterized by a phenyl group and a bromine atom attached to the α-carbon of an acetaldehyde moiety. This arrangement of functional groups—a reactive aldehyde and a labile α-bromo substituent—renders the molecule highly susceptible to nucleophilic attack and a valuable building block for constructing more complex molecular architectures. The inherent reactivity of α-halo carbonyl compounds has positioned them as critical intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. Understanding the nuances of the synthesis and reactivity of 2-Bromo-2-phenylacetaldehyde is therefore of significant interest to synthetic and medicinal chemists.

Molecular Structure and Physicochemical Properties

The core structure of 2-Bromo-2-phenylacetaldehyde features a chiral center at the α-carbon, meaning it can exist as a racemic mixture of two enantiomers. The presence of the electronegative bromine atom and the electron-withdrawing aldehyde group significantly influences the electronic properties and reactivity of the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | PubChem[1] |

| Molecular Weight | 199.04 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-2-phenylacetaldehyde | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C(C=O)Br | PubChem[1] |

| InChI Key | LOUZEJGRHQDABV-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 2-Bromo-2-phenylacetaldehyde: A Guided Protocol

The synthesis of 2-Bromo-2-phenylacetaldehyde is typically achieved through the α-bromination of its parent aldehyde, phenylacetaldehyde. This reaction is a classic example of an acid-catalyzed α-halogenation of a carbonyl compound. The mechanism proceeds through an enol intermediate, which is the active nucleophile that attacks the electrophilic bromine.

Synthetic Workflow

Caption: Synthetic workflow for 2-Bromo-2-phenylacetaldehyde.

Detailed Experimental Protocol: α-Bromination of Phenylacetaldehyde

This protocol is based on established methods for the α-bromination of analogous ketones and carboxylic acids.

Materials:

-

Phenylacetaldehyde

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid (for Br₂ method)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, for NBS method)

-

Inert solvent (e.g., carbon tetrachloride, for NBS method)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure using Bromine in Acetic Acid:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve phenylacetaldehyde in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Bromo-2-phenylacetaldehyde by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of acetic acid as a solvent not only dissolves the reactants but also serves as an acid catalyst to promote the formation of the enol intermediate, which is the key nucleophilic species in the reaction. The slow, dropwise addition of bromine at low temperatures helps to control the exothermic reaction and minimize the formation of polybrominated byproducts.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for 2-Bromo-2-phenylacetaldehyde, this section will provide predicted data and analysis based on the known spectroscopic features of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the α-proton, and the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (typically 9-10 ppm). The α-proton, being adjacent to both the phenyl group and the bromine atom, will also be a singlet and shifted downfield. The aromatic protons will appear as a multiplet in the range of 7-8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at a significant downfield shift (around 190-200 ppm). The α-carbon, attached to the bromine, will also be deshielded. The aromatic carbons will appear in their typical region (120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands around 2720 and 2820 cm⁻¹). The C-Br stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the bromine atom, the formyl group (CHO), or the entire bromo-formyl-methyl side chain.

Reactivity and Synthetic Applications in Drug Development

2-Bromo-2-phenylacetaldehyde is a potent electrophile and a versatile precursor for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Nucleophilic Substitution and Condensation Reactions

The presence of both a labile bromine atom and an electrophilic aldehyde carbonyl group allows for a range of reactions with nucleophiles. The α-bromo position is susceptible to Sₙ2 displacement by various nucleophiles, while the aldehyde undergoes condensation reactions.

Caption: Key reactions of 2-Bromo-2-phenylacetaldehyde in heterocycle synthesis.

Synthesis of Substituted Imidazoles

Substituted imidazoles are a class of compounds with a broad spectrum of biological activities. 2-Bromo-2-phenylacetaldehyde can serve as a key precursor in their synthesis. For example, in a reaction analogous to the Debus-Radziszewski imidazole synthesis, it can react with an amidine or ammonia and another carbonyl compound to form highly substituted imidazoles.

Experimental Protocol: Synthesis of a 2-Aryl-4-phenylimidazole

-

In a suitable solvent, combine 2-Bromo-2-phenylacetaldehyde, an aromatic aldehyde, and a source of ammonia (e.g., ammonium acetate).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After cooling, the product can be isolated by precipitation or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

The causality for this reaction lies in the sequential condensation and cyclization steps, where the bifunctional nature of 2-Bromo-2-phenylacetaldehyde allows for the rapid assembly of the imidazole ring.

Synthesis of Substituted Thiazoles

Thiazole derivatives are another important class of heterocyclic compounds with diverse pharmacological properties. The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-halocarbonyl compound with a thioamide. 2-Bromo-2-phenylacetaldehyde is an ideal substrate for this reaction, leading to the formation of 2-substituted-4-phenylthiazoles.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Dissolve 2-Bromo-2-phenylacetaldehyde and a desired thioamide in a suitable solvent such as ethanol.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and isolate the product, which may precipitate or require extraction.

-

Purify the resulting thiazole derivative by recrystallization or column chromatography.

This reaction is a self-validating system as the formation of the stable aromatic thiazole ring drives the reaction to completion.

Conclusion

2-Bromo-2-phenylacetaldehyde is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the construction of biologically relevant heterocyclic scaffolds. This guide has provided a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and key applications in the synthesis of imidazoles and thiazoles. The detailed protocols and mechanistic insights presented herein are intended to empower researchers and drug development professionals to effectively utilize this potent building block in their synthetic endeavors.

References

-

PubChem. 2-Bromo-2-phenylacetaldehyde. National Center for Biotechnology Information. [Link]

-

YouTube. synthesis of thiazoles. [Link]

-

ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. [Link]

-

PubMed. Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

-

ResearchGate. IR spectrum of the main product Phenyl acetaldehyde. [Link]

-

NIH. Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization. [Link]

-

PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

Sources

A Theoretical and Computational Guide to 2-Bromo-2-phenylacetaldehyde: From Molecular Structure to Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-phenylacetaldehyde is a highly reactive α-haloaldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile building block, particularly in the construction of complex molecular architectures relevant to pharmaceuticals, stems from the unique interplay of its phenyl, bromine, and aldehyde functionalities. This guide provides a comprehensive theoretical framework for understanding this molecule, moving beyond simple descriptions to elucidate the causality behind its structural preferences, electronic properties, and reactivity. We will explore the application of modern computational chemistry techniques to predict its behavior, offering both high-level scientific insights and practical, field-proven protocols for researchers. This document is designed to serve as a technical whitepaper for professionals in chemical research and drug development who wish to leverage theoretical studies to accelerate their experimental workflows.

Foundational Molecular Properties and Structure

2-Bromo-2-phenylacetaldehyde (IUPAC Name: 2-bromo-2-phenylacetaldehyde) is a chiral α-brominated aldehyde.[1] It is structurally isomeric with the more commonly known lachrymator 2-bromoacetophenone (phenacyl bromide), a ketone, and it is critical not to confuse the two.[2] The presence of a stereocenter at the α-carbon, which bears both the phenyl ring and the bromine atom, imparts chirality and adds a layer of complexity to its stereoselective reactions.

A molecule's potential as a synthetic intermediate or a drug candidate is often initially assessed through its fundamental physicochemical properties. Many of these can be reliably predicted using computational methods, providing a rapid, cost-effective screening mechanism.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₇BrO | PubChem CID: 10888901[1] |

| Molecular Weight | 199.04 g/mol | PubChem CID: 10888901[1] |

| IUPAC Name | 2-bromo-2-phenylacetaldehyde | PubChem CID: 10888901[1] |

| SMILES | C1=CC=C(C=C1)C(C=O)Br | PubChem CID: 10888901[1] |

| CAS Number | 16927-13-2 | PubChem CID: 10888901[1] |

Table 1: Core Computed Molecular Properties

| Computed Property | Predicted Value | Significance in a Drug Development Context |

| XLogP3 | 2.2 | A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a key parameter for bioavailability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 | The aldehyde oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets or solvents. |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility, which is crucial for binding to target proteins. We will explore this in detail in Section 3.1. |

Data sourced from PubChem CID: 10888901.[1]

Reactivity Profile and Synthetic Considerations

The synthetic utility of 2-Bromo-2-phenylacetaldehyde is dictated by its pronounced electrophilicity. This reactivity is a direct consequence of three synergistic structural features:

-

The Aldehyde Carbonyl: An intrinsically electrophilic center, susceptible to nucleophilic attack.

-

The α-Carbon: The carbon atom bonded to the bromine.

-

The Carbon-Bromine Bond: Bromine is a good leaving group, making the α-carbon a potent electrophilic site for S(_N)2 reactions. The benzylic position of this bond further enhances its lability.

This combination renders the molecule a powerful alkylating agent, capable of reacting with a wide range of nucleophiles. Its reactivity is analogous to related α-halo carbonyl compounds, which are key intermediates in pharmaceuticals. For instance, α-bromo phenylacetate derivatives are pivotal in the synthesis of the antiplatelet drug Clopidogrel, where their enhanced reactivity leads to higher condensation yields.[3]

From a synthetic standpoint, the direct α-bromination of phenylacetaldehyde is a plausible route. However, this approach is fraught with challenges, including the potential for acid- or base-catalyzed self-condensation (aldol reaction) of the starting material and the instability of the final product. A more controlled approach might involve the synthesis and subsequent reduction of a precursor like 2-bromo-2-phenylacetic acid, whose own synthesis via radical bromination with N-Bromosuccinimide (NBS) is well-documented.[4]

Core Theoretical Investigations: A Practical Guide

Computational chemistry provides indispensable tools for dissecting the complexities of reactive molecules like 2-Bromo-2-phenylacetaldehyde before committing to extensive lab work.

Conformational Analysis: Understanding Molecular Shape and Energy

The molecule's 3D shape, or conformation, dictates how it interacts with other molecules. Its flexibility is primarily defined by rotation around two key single bonds:

-

τ₁ (tau-1): The C-C bond connecting the phenyl ring to the chiral α-carbon.

-

τ₂ (tau-2): The C-C bond between the α-carbon and the aldehyde group.

The relative orientation of the bulky phenyl ring, the bromine atom, and the aldehyde oxygen creates significant steric hindrance. This restricts the available conformational space to a few low-energy minima. In analogous structures like 2-bromo-p-tolualdehyde, steric repulsion from the ortho-substituent forces the aldehyde group to twist out of the plane of the aromatic ring, impacting conjugation and reactivity.[5] A similar effect is anticipated here.

Protocol: Performing a Potential Energy Surface (PES) Scan

This protocol outlines how to systematically map the conformational energy landscape.

-

Objective: To identify the lowest energy conformers by rotating the key dihedral angles (τ₁ and τ₂).

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Step 1: Initial Structure Generation. Build an initial guess of the 2-Bromo-2-phenylacetaldehyde structure.

-

Step 2: Choosing the Level of Theory. For an initial scan, a computationally inexpensive yet reliable method is ideal. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d) is a robust starting point.

-

Causality: B3LYP is a well-balanced hybrid functional that provides good geometric predictions for a wide range of organic molecules at a reasonable computational cost. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for accurately describing the bonding around the bromine and oxygen atoms.

-

-

Step 3: Performing the Scan. Set up a "relaxed" PES scan. This involves fixing one dihedral angle at a specific value (e.g., starting τ₁ at 0°) and then systematically rotating the second dihedral (τ₂) in defined steps (e.g., 15°), allowing all other geometric parameters to relax at each step. This process is repeated for a full 360° rotation of τ₁.

-

Step 4: Identifying Minima. Plot the resulting energy data as a 2D contour map. The low-energy valleys correspond to stable conformers.

-

Step 5: Refinement. Take the geometries of the identified minima and re-optimize them at a higher level of theory for more accurate energy and structural data. A functional like M06-2X with a larger basis set (e.g., def2-TZVP) is recommended.

-

Causality: M06-2X is superior for systems where non-covalent interactions and sterics are important. The triple-zeta def2-TZVP basis set provides greater flexibility to describe the electron distribution, yielding more reliable relative energies.

-

-

-

Validation: A true energy minimum on the potential energy surface will have no imaginary frequencies upon a vibrational frequency calculation. This is a critical self-validation step to ensure the identified structure is a stable conformer and not a transition state.

Diagram 1: Computational workflow for conformational analysis.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveal where a molecule is most likely to react.

-

HOMO: Represents the region of highest electron density; the site of reaction with electrophiles.

-

LUMO: Represents the region of lowest electron density; the site of reaction with nucleophiles.

For a potent electrophile like 2-Bromo-2-phenylacetaldehyde, the LUMO is of paramount importance. A calculation would be expected to show the LUMO as a combination of the C=O π* antibonding orbital and the C-Br σ* antibonding orbital. This delocalization indicates that the molecule is susceptible to nucleophilic attack at two primary sites: the aldehyde carbon and the α-carbon, rationalizing its diverse reactivity. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Simulating Spectroscopic Data for Structural Validation

One of the most powerful applications of theoretical chemistry is the prediction of spectroscopic data (IR, NMR). This serves as a direct bridge between theory and experiment. If a computed spectrum for a low-energy conformer closely matches an experimental spectrum, it provides strong evidence for the correctness of the computed structure.

Protocol: Calculation of Vibrational and NMR Spectra

-

Objective: To predict the IR and ¹H/¹³C NMR spectra of the lowest-energy conformer.

-

Prerequisite: A fully optimized geometry at a reliable level of theory (e.g., M06-2X/def2-TZVP).

-

Methodology:

-

IR Spectrum: Perform a "Frequency" calculation on the optimized structure. This computes the vibrational modes of the molecule.

-

Analysis: The output will list frequencies and their corresponding intensities. The most intense peak will likely correspond to the C=O carbonyl stretch (~1720-1740 cm⁻¹). It is standard practice to apply a scaling factor (typically ~0.96-0.98 for DFT frequencies) to the computed values to better match experimental data, accounting for anharmonicity and method limitations.

-

-

NMR Spectrum: Perform a "NMR" calculation using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Analysis: This calculates the absolute magnetic shielding tensors for each nucleus. To obtain chemical shifts (δ), these values must be referenced against the computed shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory (δ = σ({TMS}) - σ({sample})). The predicted chemical shifts can then be directly compared to an experimental spectrum.

-

-

Safety and Handling

While specific toxicological data for 2-Bromo-2-phenylacetaldehyde is scarce, its structure strongly suggests it should be treated as a hazardous substance. Related α-halo ketones like phenacyl bromide are potent lachrymators and are toxic by inhalation, ingestion, and skin absorption.[2] Aldehydes can also be irritating and sensitizing.[6]

Therefore, the following minimum safety protocols must be observed:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of volatile and corrosive vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a flame-retardant lab coat, and splash-proof chemical goggles. A face shield is recommended when handling larger quantities.

-

Handling: Treat this compound as acutely toxic, corrosive, and a lachrymator. Avoid all contact with skin and eyes. In case of a spill, have an appropriate quenching agent (e.g., a solution of sodium bicarbonate or sodium thiosulfate) and spill kit readily available.

Conclusion

2-Bromo-2-phenylacetaldehyde is more than just a chemical structure; it is a highly reactive and versatile synthetic intermediate whose properties are ripe for exploration using theoretical methods. This guide has established a framework for such an investigation, demonstrating how computational tools can be used to predict molecular conformation, electronic structure, and reactivity. By integrating these theoretical protocols, researchers can develop a deeper, more predictive understanding of this molecule's behavior, enabling more efficient experimental design and accelerating the discovery and development of new chemical entities. The principles and workflows outlined herein provide a robust, self-validating system for applying computational chemistry to solve real-world challenges in organic synthesis and drug development.

References

-

Lanham, C. and Tanski, J. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

National Center for Biotechnology Information. "Phenacyl bromide." PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. "2-Bromo-2-phenylacetaldehyde." PubChem Compound Database. Available at: [Link]

-

Zhejiang Liaoyuan Pharm Co Ltd. (2020). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Available at: [Link]

-

MP Biomedicals. (2018). Safety Data Sheet for Phenylacetaldehyde. Available at: [Link]

Sources

- 1. 2-Bromo-2-phenylacetaldehyde | C8H7BrO | CID 10888901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mpbio.com [mpbio.com]

An In-Depth Technical Guide to the Discovery and History of α-Bromo Aldehydes

This guide illuminates the historical and scientific journey of α-bromo aldehydes, from the initial synthetic challenges to their establishment as versatile intermediates in organic chemistry. We will explore the foundational mechanistic discoveries, the development of seminal synthetic protocols, and the early applications that cemented their importance for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Selective α-Functionalization

The introduction of a halogen at the α-position of a carbonyl compound dramatically alters its chemical reactivity, transforming a relatively soft nucleophilic carbon (in the form of an enol or enolate) into a hard electrophilic center. This "umpolung" or reversal of polarity makes α-halo carbonyls, particularly α-bromo aldehydes, exceptionally valuable building blocks in synthetic chemistry.[1][2] They serve as key precursors for a vast array of molecular architectures, including α,β-unsaturated systems, epoxides, and complex heterocyclic scaffolds.[1][3]

However, the synthesis of these compounds was not initially straightforward. The aldehyde functional group is sensitive to oxidation, and controlling the selectivity of bromination to the α-position, without side reactions, presented a significant early challenge for organic chemists.

The Hell-Volhard-Zelinsky Reaction: A Near Miss for Aldehydes

Any historical discussion of α-bromination must begin with the celebrated Hell-Volhard-Zelinsky (HVZ) reaction. Developed in the 1880s, this method provides a reliable means to selectively brominate the α-carbon of carboxylic acids using a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[4][5]

The causality behind the HVZ reaction's success lies in its mechanism. The phosphorus tribromide first converts the carboxylic acid into a more reactive acyl bromide.[4][5][6] This acyl bromide intermediate enolizes more readily than the parent carboxylic acid, and it is this enol tautomer that acts as the nucleophile, reacting with bromine to achieve α-bromination.[4][5] While elegantly effective for acids, this specific pathway is not directly applicable to aldehydes. Aldehydes lack the carboxylic acid's hydroxyl group, and therefore cannot form the crucial acyl bromide intermediate that facilitates the reaction, leaving chemists to seek alternative methods for this important transformation.[6]

Mechanistic Breakthrough: The Role of the Enol Intermediate

The key to unlocking the selective α-halogenation of aldehydes and ketones came from fundamental mechanistic studies. In the early 1900s, chemist Arthur Lapworth conducted pioneering kinetic investigations into the halogenation of acetone.[7] He discovered that the reaction rate was dependent on the concentration of the ketone and the acid catalyst, but surprisingly, was independent of the halogen's concentration (whether it was chlorine, bromine, or iodine).[7][8]

This led Lapworth to a crucial insight: the rate-determining step of the reaction did not involve the halogen at all.[7][9] He proposed that the slow step was the acid-catalyzed conversion of the ketone to its enol tautomer.[7][8] This nucleophilic enol then rapidly reacts with the electrophilic halogen in a subsequent, non-rate-limiting step.[7][9][10] This discovery was a cornerstone of physical organic chemistry, providing the essential mechanistic logic that would be applied to the development of aldehyde bromination protocols. The acid-catalyzed formation of the enol is the self-validating system upon which these syntheses are built.[7][9]

Caption: Acid-catalyzed α-bromination proceeds via a rate-determining enol formation.

The Advent of Direct Bromination Methods

Armed with the understanding of the enol mechanism, chemists developed methods for the direct α-bromination of aldehydes using elemental bromine, typically under acidic conditions.[7][8] Acetic acid became a common solvent, serving both to dissolve the reactants and to provide the necessary acidic environment to catalyze enol formation.[7][8]

These early methods, while foundational, required careful control of reaction conditions to prevent side reactions, such as oxidation of the sensitive aldehyde group by bromine or over-halogenation.[11][12] The success of monobromination under acidic conditions hinges on the fact that the first halogenation step is the most difficult. The electron-withdrawing nature of the newly introduced bromine atom deactivates the carbonyl group, making the formation of a second enol (and thus a second bromination) slower than the first.

| Challenge | Historical Solution & Rationale |

| Aldehyde Oxidation | Use of non-aqueous, acidic conditions (e.g., acetic acid) to moderate the oxidizing power of Br₂ compared to aqueous solutions. |

| Over-bromination | Acid catalysis is preferred for mono-bromination. The first electron-withdrawing bromine substituent slows subsequent enol formation, kinetically favoring the mono-halogenated product. |

| Poor Reaction Control | Careful control of temperature and slow addition of the brominating agent are crucial to manage the exothermic reaction and prevent side products. |

Foundational Experimental Protocol: Acid-Catalyzed Bromination

The following protocol is representative of the early methods developed for the synthesis of α-bromo aldehydes. It is presented for historical and educational context.

Objective: To synthesize 2-bromopropanal from propanal.

Materials:

-

Propanal

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Elemental Bromine (Br₂)

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Ice bath

-

Stirring apparatus

Step-by-Step Methodology:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus is placed in an ice bath to maintain a low temperature.

-

Initial Charge: Propanal is dissolved in a minimal amount of glacial acetic acid in the flask and cooled to 0-5 °C with stirring.

-

Bromine Addition: A solution of elemental bromine in glacial acetic acid is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred propanal solution over a period of 1-2 hours. Causality: Slow addition is critical to control the reaction temperature and prevent a buildup of unreacted bromine, which could lead to side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a low temperature for an additional hour to ensure complete consumption of the starting material.

-

Workup: The reaction mixture is carefully poured into cold water. The α-bromo aldehyde, being denser and less soluble than the starting materials, will separate.

-

Purification: The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize excess acid, and then washed with water. The crude product is then dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation under reduced pressure.

Self-Validation: The success of the protocol is validated by the selective formation of the mono-brominated product. The acidic conditions ensure the reaction proceeds via the enol intermediate, and the electron-withdrawing effect of the first bromine atom kinetically disfavors polybromination.

Early Applications: Gateway to Unsaturated Systems

One of the most immediate and powerful applications of the newly synthesized α-bromo aldehydes was their use as precursors to α,β-unsaturated aldehydes.[7] Through a process called dehydrobromination, the α-bromo aldehyde is treated with a mild, sterically hindered base, such as pyridine.[3][7] The base facilitates an E2 elimination of hydrogen bromide (HBr), creating a new carbon-carbon double bond conjugated to the carbonyl group.[3][7] This transformation provided chemists with a vital route to an exceptionally important class of compounds used widely in synthesis, including in the construction of more complex molecules.[3][7]

Caption: A classic synthetic sequence utilizing α-bromo aldehydes as key intermediates.

Conclusion: A Legacy of Reactive Intermediates

The journey to understand and synthesize α-bromo aldehydes is a microcosm of the development of modern organic chemistry. It began with a significant synthetic hurdle, which was overcome through careful mechanistic investigation and the application of fundamental principles of reactivity. The discovery by pioneers like Arthur Lapworth that the enol was the key reactive intermediate provided the logical framework necessary for rational synthesis design. The resulting α-bromo aldehydes quickly proved their worth, not as end products, but as powerful and versatile intermediates that opened new pathways for constructing complex molecules. This history underscores a core tenet of chemical research: the quest to create new functional groups is driven by the new synthetic possibilities they unlock, a principle that continues to guide drug development and materials science today.

References

-

Title: Hell-Volhard-Zelinskii Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthetic Access to Aromatic α-Haloketones - PMC Source: National Institutes of Health URL: [Link]

-

Title: Halogenation Of Ketones via Enols - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: α-Bromoketone synthesis by bromination - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Reactions and Mechanisms - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable Source: Fiveable URL: [Link]

-

Title: Chemoselective coupling of .alpha.-bromo aldehydes with a tin enolate derived from the ring opening of diketene by bis(tributyltin) oxide Source: ACS Publications URL: [Link]

-

Title: Ketone halogenation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

- Title: Synthesis method of 2-bromomalondialdehyde - Google Patents Source: Google Patents URL

-

Title: Hell–Volhard–Zelinsky halogenation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones - JoVE Source: JoVE URL: [Link]

-

Title: Hell-Volhard-Zelinsky Reaction - NROChemistry Source: NROChemistry URL: [Link]

-

Title: Substrate scope of various 2‐bromo aryl aldehyde. [b] - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Bouveault aldehyde synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES Source: Chemistry LibreTexts URL: [Link]

-

Title: 22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

The Dual Nature of Reactivity: An In-depth Technical Guide to 2-Bromo-2-phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of a Bifunctional Reagent

2-Bromo-2-phenylacetaldehyde, a molecule of significant interest in synthetic organic chemistry, occupies a unique position at the crossroads of reactivity and functionality. As an α-haloaldehyde, it possesses two electrophilic centers: the aldehyde carbon and the α-carbon bearing the bromine atom. This dual reactivity makes it a versatile building block for the construction of a diverse array of molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Bromo-2-phenylacetaldehyde, with a focus on its utility in drug discovery and development. We will delve into the mechanistic underpinnings of its reactions and provide practical insights for its effective use in the laboratory.

Core Properties and Identification

| Property | Value | Source |

| IUPAC Name | 2-bromo-2-phenylacetaldehyde | [PubChem][1] |

| CAS Number | 16927-13-2 | [PubChem][1] |

| Molecular Formula | C₈H₇BrO | [PubChem][1] |

| Molecular Weight | 199.04 g/mol | [PubChem][1] |

| SMILES | C1=CC=C(C=C1)C(C=O)Br | [PubChem][1] |

Synthesis of 2-Bromo-2-phenylacetaldehyde: A Guided Approach

The synthesis of 2-Bromo-2-phenylacetaldehyde is most commonly achieved through the α-bromination of phenylacetaldehyde. This reaction typically proceeds via an enol or enolate intermediate, followed by electrophilic attack by a bromine source. Given the propensity of aldehydes to undergo side reactions, careful control of reaction conditions is crucial.

Acid-Catalyzed Bromination: A Mechanistic Overview

In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking a molecule of bromine to yield the α-brominated product and hydrogen bromide.[2] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that the enol formation is the rate-limiting step.[2]

Caption: Acid-catalyzed α-bromination of phenylacetaldehyde.

Experimental Protocol: Acid-Catalyzed Bromination

The following is a representative, self-validating protocol for the acid-catalyzed α-bromination of phenylacetaldehyde.

Materials:

-

Phenylacetaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetaldehyde in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Note on Stability and Handling: α-Haloaldehydes are known to be lachrymators and skin irritants. They are also often unstable and can decompose upon standing, particularly in the presence of moisture or base.[3] It is recommended to use 2-Bromo-2-phenylacetaldehyde immediately after its preparation or to store it under an inert atmosphere at low temperatures for short periods.

Chemical Reactivity and Synthetic Applications

The dual electrophilicity of 2-Bromo-2-phenylacetaldehyde makes it a valuable precursor for the synthesis of various organic molecules, especially heterocycles.

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity involves the displacement of the bromide ion by a nucleophile. This Sɴ2 reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond.

Caption: General nucleophilic substitution at the α-carbon.

Synthesis of Thiazoles: The Hantzsch Reaction

A classic and highly valuable application of α-halocarbonyl compounds is the Hantzsch thiazole synthesis.[4][5] In this reaction, 2-Bromo-2-phenylacetaldehyde can react with a thiourea or thioamide to form a 2-aminothiazole derivative. These scaffolds are prevalent in a wide range of biologically active molecules.[6][7]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenylthiazole

This one-pot procedure exemplifies the utility of 2-Bromo-2-phenylacetaldehyde in heterocyclic synthesis.

Materials:

-

2-Bromo-2-phenylacetaldehyde (can be generated in situ)

-

Thiourea

-

Ethanol

-

Reflux condenser

Procedure:

-

To a solution of 2-Bromo-2-phenylacetaldehyde in ethanol, add an equimolar amount of thiourea.

-

Heat the reaction mixture at reflux for a designated period, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of Imidazoles

Similarly, 2-Bromo-2-phenylacetaldehyde can serve as a precursor for the synthesis of substituted imidazoles. The reaction with an amidine leads to the formation of the imidazole ring, a key structural motif in many natural products and pharmaceuticals.[8][9][10][11]

Applications in Drug Development

The inherent reactivity of 2-Bromo-2-phenylacetaldehyde and its derivatives makes them valuable intermediates in the synthesis of potential therapeutic agents.

Anticonvulsant and Antidepressant Agents

Research has shown that derivatives of α-bromophenylacetamide exhibit promising anticonvulsant and antidepressant activities.[12] The synthesis of these compounds often involves the reaction of an α-bromo-phenylacetyl halide (which can be derived from 2-bromo-2-phenylacetic acid, the oxidation product of 2-bromo-2-phenylacetaldehyde) with various amines. The resulting amides are then evaluated for their biological activity. While direct use of the aldehyde is less common in final drug structures, its role as a key synthetic precursor is significant. Many anticonvulsant drugs act by modulating ion channels or enhancing GABAergic inhibition.[13]

Building Blocks for Bioactive Heterocycles

As demonstrated, 2-Bromo-2-phenylacetaldehyde is a key starting material for the synthesis of thiazole and imidazole derivatives. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[14][15]

Conclusion: A Versatile Tool for Chemical Innovation

2-Bromo-2-phenylacetaldehyde, despite its inherent instability, is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its dual electrophilic nature allows for the construction of complex and biologically relevant molecules, particularly heterocyclic compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in both academic research and industrial drug development. As the quest for novel therapeutics continues, the strategic application of such bifunctional building blocks will undoubtedly play a pivotal role in the discovery of new medicines.

References

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2-phenylacetaldehyde. Retrieved from [Link]

- Taylor, C. P., & Meldrum, B. S. (2013). Na+ channels as targets for anticonvulsant drugs. Epilepsia, 54 Suppl 2, 9–17.

-

ResearchGate. (n.d.). Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide.... Retrieved from [Link]

- Ulusoy, N., Gürsoy, A., & Otük, G. (2001). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Arzneimittel-Forschung, 51(7), 577–582.

-

ResearchGate. (n.d.). Synthesis of imidazoles from amidines. Retrieved from [Link]

-

ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

- ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.

- Koudjonou, B. V., LeBel, G. L., & Hrudey, S. E. (2006).

- PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

-

Oriental Journal of Chemistry. (2010). Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[2]benzothiophene-3,2'-[2][16] thiazolidine]-2,4'-dione derivatives. Oriental Journal of Chemistry, 26(4), 1241-1248.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.

- National Center for Biotechnology Information. (2021). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. Foods, 10(11), 2618.

-

Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

- National Center for Biotechnology Information. (2022).

-

Baran Group, The Scripps Research Institute. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

- MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3181.

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(13), 1668-1683.

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Asian Journal of Pharmaceutical and Development. (2018). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Asian Journal of Pharmaceutical and Development, 6(3), 20-23.

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1568.

-

National Center for Biotechnology Information. (n.d.). Anticonvulsant Drug Mechanisms. Retrieved from [Link]

- National Center for Biotechnology Information. (2017).

-

FooDB. (2010, April 8). Showing Compound Phenylacetaldehyde (FDB012238). Retrieved from [Link]

- Wiley Online Library. (2021). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Asian Journal of Organic Chemistry, 10(7), 1636-1640.

-

OUCI. (n.d.). Efficient Synthesis of phenylacetaldehyde via interfacial catalysis by surface-active hybrid polyoxometalates. Retrieved from [Link]

Sources

- 1. 2-Bromo-2-phenylacetaldehyde | C8H7BrO | CID 10888901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole synthesis [organic-chemistry.org]

- 10. baranlab.org [baranlab.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. orientjchem.org [orientjchem.org]

- 15. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Haloaldehydes: versatile building blocks for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Bromo-2-phenylacetaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Advantage of 2-Bromo-2-phenylacetaldehyde in MCRs

In the landscape of modern drug discovery and medicinal chemistry, the rapid generation of molecular diversity is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex molecules in a single, convergent step. Within the repertoire of MCRs, the selection of building blocks is critical to accessing novel and biologically relevant chemical space. 2-Bromo-2-phenylacetaldehyde stands out as a trifunctional reagent of significant potential. Its aldehyde moiety serves as a classical carbonyl component in renowned MCRs such as the Ugi and Passerini reactions. The presence of a phenyl group provides a scaffold for further functionalization and influences the physicochemical properties of the resulting products. Crucially, the α-bromo substituent introduces a reactive handle for post-MCR modifications, allowing for the facile construction of diverse heterocyclic systems and complex molecular architectures. This unique combination of functionalities makes 2-bromo-2-phenylacetaldehyde a highly valuable synthon for the generation of compound libraries for high-throughput screening and the development of novel pharmaceutical intermediates.[1][2][3][4]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of 2-bromo-2-phenylacetaldehyde in MCRs. We will explore its application in the Ugi and Passerini reactions, providing detailed mechanistic insights and step-by-step protocols. Furthermore, we will discuss the potential for post-MCR transformations, highlighting the synthetic versatility of the resulting products.

Synthesis of 2-Bromo-2-phenylacetaldehyde: A Preparative Protocol

A reliable source of 2-bromo-2-phenylacetaldehyde is essential for its successful application in MCRs. While not as commonly commercially available as its ketone analog, phenacyl bromide, it can be synthesized in the laboratory. A common strategy involves the α-bromination of phenylacetaldehyde. However, due to the propensity of aldehydes to undergo side reactions under harsh brominating conditions, a milder approach is often preferred. One such method involves the oxidation of the corresponding stable precursor, 2-bromo-2-phenylethanol.

Protocol 1: Synthesis of 2-Bromo-2-phenylacetaldehyde via Oxidation

This two-step protocol involves the synthesis of 2-bromo-2-phenylethanol followed by its oxidation to the target aldehyde.

Step 1: Synthesis of 2-Bromo-2-phenylethanol

This procedure is adapted from a known synthesis of a similar compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve α-bromophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH3·THF) (1.5 equivalents), dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of a 1:1 mixture of THF and water.

-

Extraction: Add saturated aqueous potassium carbonate solution and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-bromo-2-phenylethanol.

Step 2: Oxidation to 2-Bromo-2-phenylacetaldehyde

A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.

-

Reaction Setup: In a fume hood, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Addition of Alcohol: Add a solution of 2-bromo-2-phenylethanol (1 equivalent) in DCM to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude 2-bromo-2-phenylacetaldehyde can be used directly in the next step or purified by careful vacuum distillation or flash chromatography. Note: 2-Bromo-2-phenylacetaldehyde can be unstable and should be used promptly or stored under an inert atmosphere at low temperatures.

Application in Key Multi-Component Reactions

The aldehyde functionality of 2-bromo-2-phenylacetaldehyde is a key reactive site for classic isocyanide-based MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[6][7] The use of 2-bromo-2-phenylacetaldehyde in this reaction introduces a valuable α-bromo-α-phenyl moiety into the product scaffold.

Plausible Mechanism of the Ugi Reaction with 2-Bromo-2-phenylacetaldehyde

The reaction is initiated by the formation of an iminium ion from the condensation of 2-bromo-2-phenylacetaldehyde and the amine component. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes & Protocols: A Technical Guide to the Reactivity of 2-Bromo-2-phenylacetaldehyde with Nucleophiles

Abstract

2-Bromo-2-phenylacetaldehyde is a bifunctional electrophilic reagent of significant interest in synthetic organic chemistry. Possessing both a reactive aldehyde and a labile α-bromo group, it serves as a potent building block for a diverse range of molecular architectures, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical scaffolds.[1][2] This technical guide provides an in-depth exploration of the reactivity of 2-bromo-2-phenylacetaldehyde with various classes of nucleophiles. We will dissect the underlying reaction mechanisms, present field-proven experimental protocols, and offer insights into the causality behind experimental design, empowering researchers in medicinal chemistry and drug development to effectively harness the synthetic potential of this versatile intermediate.

Core Principles of Reactivity

The synthetic utility of 2-bromo-2-phenylacetaldehyde stems from its two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the α-carbon bearing the bromine atom.

-

α-Carbon: The bromine atom is an excellent leaving group, rendering the α-carbon highly susceptible to nucleophilic attack. This site predominantly undergoes SN2-type reactions, which are common for α-halocarbonyl compounds.[3][4] The reaction proceeds with an inversion of configuration if the α-carbon is chiral.

-

Carbonyl Carbon: The aldehyde group is a classic electrophile that can react with nucleophiles, typically leading to addition products like hemiacetals, acetals, or imines.[5][6]

The choice of nucleophile and reaction conditions dictates the chemoselectivity, allowing for targeted synthesis. Generally, soft nucleophiles and neutral or weakly basic conditions favor substitution at the α-carbon, while hard nucleophiles or acid-catalyzed conditions can promote reactions at the carbonyl group.

Reactions with Nitrogen-Based Nucleophiles

The reaction of 2-bromo-2-phenylacetaldehyde with N-nucleophiles is a cornerstone for synthesizing nitrogen-containing heterocycles and α-amino aldehyde derivatives, which are valuable precursors in medicinal chemistry.[7]

Mechanism with Primary and Secondary Amines

Primary and secondary amines are effective nucleophiles that readily displace the bromide ion via an SN2 mechanism. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr generated, preventing the protonation of the amine nucleophile.

Application Example: Synthesis of Thiazoles

A powerful application is the Hantzsch thiazole synthesis. Reacting 2-bromo-2-phenylacetaldehyde with a thioamide (e.g., thiourea) first involves nucleophilic attack by the sulfur atom, followed by intramolecular cyclization and dehydration to yield a highly functionalized 2-aminothiazole derivative.[8][9]

Protocol: Synthesis of 2-(Benzylamino)-2-phenylacetaldehyde

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

-

2-Bromo-2-phenylacetaldehyde (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for chromatography

Workflow Diagram:

Procedure:

-

Causality: The reaction is set up under an inert atmosphere (N₂) using anhydrous solvent to prevent unwanted hydrolysis of the starting material.

-

Dissolve 2-bromo-2-phenylacetaldehyde (e.g., 1.99 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Cooling to 0°C controls the initial exotherm of the amine addition and acid-base reaction, minimizing side-product formation.

-

Cool the solution to 0°C in an ice-water bath.

-

Add DIPEA (e.g., 2.6 mL, 15 mmol), followed by the dropwise addition of benzylamine (e.g., 1.2 mL, 11 mmol) over 10 minutes.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: The aqueous NaHCO₃ wash neutralizes the DIPEA hydrobromide salt and any excess acid, facilitating a clean extraction.

-

Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: Flash chromatography is necessary to remove baseline impurities and any potential over-alkylation products, yielding the pure α-amino aldehyde.

-

Purify the crude residue by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Reactions with Sulfur-Based Nucleophiles

Thiols and their conjugate bases (thiolates) are exceptionally soft and potent nucleophiles, making them highly efficient for SN2 displacement on the α-carbon of 2-bromo-2-phenylacetaldehyde.[10]

Mechanism and Selectivity

The reaction proceeds rapidly, often at room temperature or below. Due to the high nucleophilicity of sulfur, this reaction is highly chemoselective for the α-carbon, with minimal competing reaction at the aldehyde carbonyl.[10][11] The reaction pH can be important; at neutral or slightly acidic pH, the neutral thiol reacts, while under basic conditions, the more nucleophilic thiolate anion is the active species.[11]

Protocol: Synthesis of 2-phenyl-2-(phenylthio)acetaldehyde

Materials:

-

2-Bromo-2-phenylacetaldehyde (1.0 eq)

-

Thiophenol (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Deionized water

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, suspend K₂CO₃ (e.g., 1.66 g, 12 mmol) in anhydrous acetonitrile (40 mL).

-

Add thiophenol (e.g., 1.08 mL, 10.5 mmol) and stir the mixture for 15 minutes at room temperature. Causality: The weak base K₂CO₃ deprotonates the thiophenol to generate the highly nucleophilic thiophenolate in situ, while being mild enough to not promote significant side reactions of the aldehyde.

-

Add a solution of 2-bromo-2-phenylacetaldehyde (e.g., 1.99 g, 10 mmol) in 10 mL of acetonitrile dropwise to the stirring suspension.

-

Stir at room temperature for 2 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Causality: An aqueous work-up is performed to remove any remaining inorganic salts and water-soluble impurities.

-

Redissolve the crude oil in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Reactions with Oxygen-Based Nucleophiles

Oxygen nucleophiles, such as water, alcohols, or carboxylates, can also react at the α-carbon. However, these reactions often compete with addition to the carbonyl group, and conditions must be carefully controlled.

-

Hydrolysis: In the presence of water, 2-bromo-2-phenylacetaldehyde can slowly hydrolyze to form 2-hydroxy-2-phenylacetaldehyde (phenylglyoxal hydrate). This reaction can be accelerated by certain bases but may lead to complex product mixtures.

-

Alcohols: Under neutral or basic conditions, alcohols can act as nucleophiles to displace the bromide, yielding α-alkoxy aldehydes. However, under acidic conditions (e.g., HCl catalyst), the dominant reaction is the formation of an acetal at the carbonyl position.[5]

-

Carboxylates: Nucleophiles like sodium acetate can displace the bromide to form an α-acetoxy aldehyde, a common protecting group strategy or a precursor for α-hydroxy aldehydes after hydrolysis.[12]

Summary of Reactivity

| Nucleophile Class | Example Nucleophile | Key Conditions | Primary Product Type | Potential Side Reactions |

| Nitrogen | Primary/Secondary Amine | Mild base (e.g., DIPEA, K₂CO₃) | α-Amino Aldehyde | Imine formation, Over-alkylation |

| Nitrogen | Thioamide | Heat, polar solvent | Thiazole (after cyclization) | Polymerization |

| Sulfur | Thiol/Thiolate | Mild base (e.g., K₂CO₃) or neutral | α-Thioether Aldehyde | Oxidation of thiol |

| Oxygen | Alcohol/Alkoxide | Base (e.g., NaH) | α-Alkoxy Aldehyde | Acetal formation (under acid) |

| Oxygen | Water | Neutral or basic | α-Hydroxy Aldehyde | Favorskii rearrangement, aldol |

| Oxygen | Carboxylate | Polar aprotic solvent (e.g., DMF) | α-Acyloxy Aldehyde | Elimination |

Handling and Safety

2-Bromo-2-phenylacetaldehyde is a reactive α-halo aldehyde. Such compounds are often lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be unstable over long-term storage and should be stored in a cool, dark place, preferably under an inert atmosphere.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Phenylacetaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888901, 2-Bromo-2-phenylacetaldehyde. Retrieved from [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]

-

Niles, J. C., & Greenberg, M. M. (2004). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 126(34), 10584–10585. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Tieman, D. M., Taylor, M., Schauer, N., Fernie, A. R., Hanson, A. D., & Klee, H. J. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Proceedings of the National Academy of Sciences, 103(21), 8287–8292. Available at: [Link]

-

CS, Dr. Tania. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.

-

Study.com. (n.d.). Draw the organic product(s) of the reaction of phenylacetaldehyde with 2 CH3OH, HCl catalyst. Retrieved from [Link]

-

van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Retrieved from [Link]

-

Arts, M., Ma, L., & van der Vorm, S. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 1-8. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Moffat, J. G., Swinney, D. C., & Wagner, J. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(5), 109–120. Available at: [Link]

-

JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

ACS Publications. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578332, 2-Bromo-2-phenylethanol. Retrieved from [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

-

PubMed. (2006, May 23). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Retrieved from [Link]

-

Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 132-139. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

-

Pearson. (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

-

CSIC. (n.d.). Chemical Conversion of Phenylethylamine into Phenylacetaldehyde by Carbonyl–Amine Reactions in Model Systems. Retrieved from [Link]

-

JoVE. (2023, April 30). Base-Promoted α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Study.com. (n.d.). What is the reagent used to convert from 2-phenyl ethanol to phenylacetaldehyde (PhCH_2CHO)?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

The Alchemist's Compass: A Guide to Modern Synthetic Strategies in Medicinal Chemistry

Abstract

The relentless pursuit of novel therapeutics is intrinsically linked to the evolution of synthetic chemistry. This comprehensive guide navigates the intricate landscape of modern synthetic applications in medicinal chemistry, offering researchers, scientists, and drug development professionals a detailed overview of key methodologies. We move beyond theoretical concepts to provide actionable insights and detailed protocols for high-impact techniques including parallel synthesis, fragment-based drug discovery, and the synthesis of novel modalities such as PROTACs and covalent inhibitors. This document is designed to serve as a practical resource, empowering chemists to strategically select and execute synthetic routes that accelerate the design-make-test-analyze cycle and ultimately, the delivery of new medicines.

I. Introduction: The Modern Synthesis Toolbox in Drug Discovery